molecular formula C18H8Br4O8 B1238764 Bis(3,5-dibromosalicyl)fumarate CAS No. 71337-53-6

Bis(3,5-dibromosalicyl)fumarate

Cat. No. B1238764
CAS RN: 71337-53-6
M. Wt: 671.9 g/mol
InChI Key: INZBQWPDNWVYFR-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(3,5-dibromosalicyl)fumarate (BDF) is an organic compound with a molecular formula of C14H8Br4O4. It is an aromatic compound with a molecular weight of 534.9 g/mol. BDF is a colorless solid with a melting point of 153-155°C and a boiling point of 469°C. BDF has a range of applications in scientific research, and has recently become a popular compound for laboratory experiments due to its unique properties.

Scientific Research Applications

Hemoglobin Modification and Cross-linking

  • Application in Hemoglobin Modification : Bis(3,5-dibromosalicyl)fumarate has been identified as a potent acylating agent for intracellular hemoglobin, both in its A and S forms. This compound can cross-link beta chains of hemoglobin, leading to increased oxygen affinities and reduced gelation or sickling tendencies in hemoglobin. This modification suggests potential applications in treating conditions like sickle cell anemia (Walder et al., 1979).

  • Effect on Autoxidation of Hemoglobin : Research indicates that cross-linking hemoglobin with this compound can influence the autoxidation of hemoglobin, which is a critical factor in its stability and functionality. This cross-linking can alter the rate of autoxidation and methemoglobin formation, which are crucial aspects in the storage and potential use of hemoglobin-based blood substitutes (Yang & Olsen, 1989).

  • Thermal Stability Enhancement : The thermal stability of hemoglobin crosslinked by this compound has been analyzed, showing that crosslinked hemoglobins (both alpha and beta) exhibit significantly higher denaturation temperatures compared to unmodified hemoglobin. This improved stability is crucial for the development of hemoglobin-based therapeutics and blood substitutes (Yang & Olsen, 1991).

Potential in Treating Sickle Cell Disease

  • Anti-Sickling Properties : this compound shows promise in treating sickle cell disease by increasing the solubility of deoxyhemoglobin S and disrupting the sickling process. It acts by cross-linking within the 2,3-diphosphoglycerate (DPG) binding site, which can interfere with the polymerization of deoxyhemoglobin S, a key factor in sickle cell pathology (Chatterjee et al., 1984).

Blood Substitute Development

  • Use as a Blood Substitute : A derivative of hemoglobin crosslinked by this compound between the alpha subunits has been characterized for its utility as a blood substitute. Its oxygen transport characteristics closely resemble those of whole blood, making it a potential candidate for use in situations where blood transfusion is required (Snyder et al., 1987).

Structural and Molecular Analysis

  • Structural Analysis of Crosslinked Hemoglobin : Detailed structural studies have been conducted to understand how this compound interacts with and modifies hemoglobin. These studies are crucial for designing more effective hemoglobin-based therapeutics and understanding the molecular basis of their function (Yu et al., 1997).

Mechanism of Action

Target of Action

The primary target of Bis(3,5-dibromosalicyl)fumarate is hemoglobin , specifically the beta chains of hemoglobin . Hemoglobin is a protein in red blood cells that carries oxygen from the lungs to the body’s tissues and returns carbon dioxide from the tissues back to the lungs.

Mode of Action

This compound acts as a potent hemoglobin acylating agent . It cross-links the beta chains of hemoglobin , which can alter the protein’s function. This compound is also an acylating and anti-sickling agent , active both in vitro and in vivo .

Pharmacokinetics

It is known to be soluble in water , which could influence its bioavailability and distribution in the body. It is recommended to store the compound under desiccating conditions at -20°C .

Result of Action

The cross-linking of beta chains of hemoglobin by this compound could potentially alter the protein’s function, affecting the oxygen-carrying capacity of red blood cells. This compound is also known to exhibit anti-sickling properties , suggesting it could have therapeutic potential in conditions like sickle-cell anemia.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, its solubility in water could affect its distribution in the body. Additionally, storage conditions can impact its stability . More research is needed to fully understand how environmental factors influence the action of this compound.

Future Directions

Bis(3,5-dibromosalicyl)fumarate is an aspirin analog that may be used to develop treatments for sickle-cell anemia . It may also exhibit anti-inflammatory, analgesic, and antipyretic activities , suggesting potential future directions in these areas.

Biochemical Analysis

Biochemical Properties

Bis(3,5-dibromosalicyl)fumarate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a potent hemoglobin acylating agent that cross-links beta chains of hemoglobin, thereby modifying its function . This compound interacts with hemoglobin at the 2,3-diphosphoglycerate binding site, leading to the formation of a low oxygen affinity hemoglobin-based red cell substitute . Additionally, it exhibits acylating and anti-sickling properties, making it a valuable tool in the study of hemoglobin function and potential therapeutic applications .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to cross-link hemoglobin chains impacts oxygen transport and delivery within cells, which can influence cellular respiration and energy production . Furthermore, its anti-inflammatory and analgesic properties suggest that it may modulate inflammatory signaling pathways and reduce pain perception at the cellular level .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with hemoglobin and other biomolecules. It binds to hemoglobin at specific lysine residues, inducing cross-links that alter the protein’s structure and function . This cross-linking reduces hemoglobin’s affinity for oxygen, creating a low oxygen affinity hemoglobin-based red cell substitute . Additionally, the compound’s acylating properties enable it to modify other proteins and enzymes, potentially influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can impact its long-term effects on cellular function. Studies have shown that this compound remains active in both in vitro and in vivo settings, maintaining its hemoglobin cross-linking and anti-sickling properties over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces hemoglobin cross-links and exhibits anti-inflammatory and analgesic activities . At higher doses, it may cause toxic or adverse effects, such as vasoconstriction and altered blood flow . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound’s acylating properties enable it to modify hemoglobin and other proteins, potentially affecting metabolic flux and metabolite levels . Additionally, its interactions with the 2,3-diphosphoglycerate binding site on hemoglobin suggest that it may influence glycolytic and oxidative phosphorylation pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound is transported across cell membranes and distributed to various cellular compartments, where it interacts with hemoglobin and other biomolecules . Its ability to cross-link hemoglobin chains suggests that it may accumulate in red blood cells, influencing oxygen transport and delivery .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound is primarily localized within red blood cells, where it interacts with hemoglobin and induces cross-links . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

3,5-dibromo-2-[(E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8Br4O8/c19-7-3-9(17(25)26)15(11(21)5-7)29-13(23)1-2-14(24)30-16-10(18(27)28)4-8(20)6-12(16)22/h1-6H,(H,25,26)(H,27,28)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZBQWPDNWVYFR-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)OC(=O)C=CC(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1C(=O)O)OC(=O)/C=C/C(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8Br4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301201183
Record name 1,4-Bis(2,4-dibromo-6-carboxyphenyl) (2E)-2-butenedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301201183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

671.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71337-53-6
Record name 1,4-Bis(2,4-dibromo-6-carboxyphenyl) (2E)-2-butenedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71337-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(3,5-dibromosalicyl)fumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071337536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Bis(2,4-dibromo-6-carboxyphenyl) (2E)-2-butenedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301201183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIS(3,5-DIBROMOSALICYL)FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E07K30TXY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis(3,5-dibromosalicyl)fumarate
Reactant of Route 2
Reactant of Route 2
Bis(3,5-dibromosalicyl)fumarate
Reactant of Route 3
Reactant of Route 3
Bis(3,5-dibromosalicyl)fumarate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Bis(3,5-dibromosalicyl)fumarate
Reactant of Route 5
Reactant of Route 5
Bis(3,5-dibromosalicyl)fumarate
Reactant of Route 6
Reactant of Route 6
Bis(3,5-dibromosalicyl)fumarate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.